molecular formula C22H36N4O5S3 B562865 (2,2-Dimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrol-3-yl)methyl 3-{[2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl]disulfanyl}propanoate CAS No. 1255087-87-6

(2,2-Dimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrol-3-yl)methyl 3-{[2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl]disulfanyl}propanoate

Cat. No. B562865
CAS RN: 1255087-87-6
M. Wt: 532.733
InChI Key: SQDWGYYOGJCTFX-SXENHGBCSA-N
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Description

(2,2-Dimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrol-3-yl)methyl 3-{[2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl]disulfanyl}propanoate, also known as (2,2-Dimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrol-3-yl)methyl 3-{[2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl]disulfanyl}propanoate, is a useful research compound. Its molecular formula is C22H36N4O5S3 and its molecular weight is 532.733. The purity is usually 95%.
BenchChem offers high-quality (2,2-Dimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrol-3-yl)methyl 3-{[2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl]disulfanyl}propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,2-Dimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrol-3-yl)methyl 3-{[2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl]disulfanyl}propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Applications in Synthesis and Drug Development

Synthesis of Biotin Derivatives : One of the studies focuses on the regioselective chlorination of a related compound, which is a key step in the synthesis of biotin (vitamin H) derivatives. This process highlights the importance of precise chemical reactions in creating compounds with specific biological functions. The development of tetradehydrobiotin esters from specific precursors showcases the intricate chemistry involved in synthesizing vitamins and related bioactive compounds (Zav’yalov et al., 2006).

Electrochemical Studies : Another research avenue is the electrochemical evaluation of substituted imidazo[4,5-d]pyrrolo[3,2-f][1,3] diazepine scaffolds. Such studies are crucial for understanding the bioreduction properties of novel compounds, potentially leading to the development of new drugs or materials with unique electrochemical characteristics (Zaki et al., 2012).

Molecular Diversity and Chemical Libraries

Diversity-Oriented Synthesis : The creation of molecularly diverse libraries is essential for drug discovery. For example, the synthesis of pyrimidine derivatives from specific intermediates can lead to the discovery of compounds with novel biological activities. This approach underscores the value of chemical diversity in identifying new therapeutic agents (Berzosa et al., 2011).

Antimicrobial and Antioxidant Activities : Several studies explore the synthesis of new compounds and evaluate their antimicrobial and antioxidant properties. These investigations are fundamental in finding new treatments for infections and conditions caused by oxidative stress. Research into the activities of thieno[2,3-d]pyrimidine derivatives, for instance, provides insight into the antimicrobial potential of novel synthetic compounds (Vlasov et al., 2015).

properties

IUPAC Name

(2,2-dimethyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl)methyl 3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyldisulfanyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N4O5S3/c1-22(2)15(7-10-26(22)30)13-31-19(28)8-11-33-34-12-9-23-18(27)6-4-3-5-17-20-16(14-32-17)24-21(29)25-20/h10,15-17,20H,3-9,11-14H2,1-2H3,(H,23,27)(H2,24,25,29)/t15?,16-,17-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDWGYYOGJCTFX-SXENHGBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC=[N+]1[O-])COC(=O)CCSSCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(CC=[N+]1[O-])COC(=O)CCSSCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N4O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747148
Record name (2,2-Dimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrol-3-yl)methyl 3-{[2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl]disulfanyl}propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[2-(Biotinamido)ethyl]dithio]propionic Acid 4'-(Hydroxymethyl)DMPO Ester

CAS RN

1255087-87-6
Record name (2,2-Dimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrol-3-yl)methyl 3-{[2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl]disulfanyl}propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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